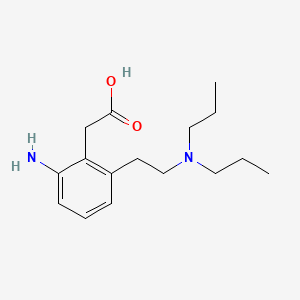

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-amino-6-[2-(dipropylamino)ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMMSJHVWLZZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739945 | |

| Record name | {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920755-10-8 | |

| Record name | {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a molecule of significant interest in medicinal chemistry, likely as an intermediate or analogue related to the synthesis of active pharmaceutical ingredients (APIs). This document elucidates the compound's acid-base chemistry, predicts its ionization behavior, and offers detailed, field-proven methodologies for the empirical determination of its pKa values. By integrating theoretical principles with practical experimental design, this guide serves as an essential resource for researchers engaged in the characterization, synthesis, and application of this and structurally related compounds.

Introduction: Unveiling a Multifunctional Molecule

This compound is a complex organic molecule featuring three distinct ionizable functional groups: a primary aromatic amine (aniline derivative), a tertiary aliphatic amine (dipropylamino group), and a carboxylic acid. The interplay of these groups dictates the compound's overall physicochemical properties, including its solubility, lipophilicity, and, crucially, its interaction with biological targets. Understanding the basicity of the amine functionalities is paramount for predicting its behavior in physiological environments, designing synthetic routes, and developing analytical methods. While direct literature on this specific molecule is sparse, its structural relationship to intermediates in the synthesis of drugs like Ropinirole underscores its relevance.[1][2][3] This guide will, therefore, leverage established principles of physical organic chemistry and provide robust experimental protocols to fully characterize its basic properties.

Theoretical Assessment of Basicity

The overall basicity of this compound is a composite of the individual contributions of its ionizable centers. The protonation equilibria of these groups will be pH-dependent, and their respective pKa values will determine the predominant ionic species at any given pH.

The Dipropylamino Moiety: A Strong Aliphatic Base

The tertiary aliphatic amine, the dipropylamino group, is expected to be the most basic functional group in the molecule. Aliphatic amines are significantly stronger bases than aromatic amines because the lone pair of electrons on the nitrogen is localized and readily available for protonation.[4] The pKa of the conjugate acid of dipropylamine is approximately 11.[5][6][7][8] Therefore, we can predict that the dipropylamino group in the target molecule will have a pKa in a similar range, making it predominantly protonated at physiological pH (around 7.4).

The Aromatic Amine: A Weaker, Delocalized Base

The primary aromatic amine (aniline moiety) is a considerably weaker base. The lone pair on the nitrogen atom is delocalized into the aromatic π-system, reducing its availability for protonation.[9] The basicity of aniline derivatives is further influenced by the nature and position of substituents on the aromatic ring.[4][10][11] Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.[4] In this molecule, the presence of an alkyl side chain and a carboxylic acid group will modulate the basicity of the aromatic amine.

The Carboxylic Acid Group: An Acidic Counterpart

The carboxylic acid group is, as its name implies, acidic. Carboxylic acids readily donate a proton to form a carboxylate anion, with typical pKa values in the range of 4 to 5.[12][13][14] The carboxylate form will be the predominant species at physiological pH. While carboxylic acids can be protonated by very strong acids, under typical aqueous conditions, this group will contribute to the overall acidic character of the molecule.[15][16]

Predicted Ionization States

Based on the pKa estimates for the individual functional groups, we can predict the ionization state of this compound at different pH values.

| pH Range | Predominant Species |

| < 2 | Dicationic (both amines protonated, carboxylic acid neutral) |

| 2 - 5 | Monocationic (dipropylamino group protonated, carboxylic acid neutral) |

| 5 - 10 | Zwitterionic (dipropylamino group protonated, carboxylic acid deprotonated) |

| > 11 | Anionic (carboxylic acid deprotonated) |

This predicted behavior underscores the importance of empirical pKa determination to accurately model the compound's properties.

Experimental Determination of pKa

To precisely quantify the basicity of the amine functional groups, experimental determination of the compound's pKa values is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for this purpose.[17][18]

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method for pKa determination.[18][19][20][21] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[19]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a 1.5 M KCl solution to maintain constant ionic strength.

-

-

Apparatus Setup:

-

Use a calibrated pH meter with a combination glass electrode.

-

Employ a magnetic stirrer and stir bar to ensure solution homogeneity.

-

Use a burette for precise delivery of the titrant.

-

-

Titration Procedure:

-

To a beaker, add 50 mL of the sample solution and a sufficient volume of the 1.5 M KCl solution to achieve a final ionic strength of 0.15 M.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH.

-

Add the 0.1 M HCl titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[19] The first derivative of the plot can be used to accurately locate the equivalence points.

-

UV-Vis Spectrophotometry: A Complementary Approach

For compounds containing a chromophore, UV-Vis spectrophotometry offers an excellent alternative or complementary method for pKa determination.[22][23][24][25][26] This technique relies on the change in the UV-Vis absorbance spectrum of the compound as it undergoes protonation or deprotonation.[23]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each buffer.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each of the buffered solutions.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength versus the pH of the buffer.

-

The resulting plot should be a sigmoidal curve.[17]

-

The pKa is the pH at the inflection point of this curve.[17][22] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.

-

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for understanding and characterizing the basic properties of this compound. The presence of multiple ionizable centers makes a thorough understanding of its acid-base chemistry essential for its application in drug development and chemical synthesis. The predicted pKa values suggest a complex, pH-dependent ionization profile, which can be precisely determined using the detailed potentiometric and spectrophotometric methods outlined herein. These empirical data are critical for building accurate predictive models of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately guiding the development of novel therapeutics.[25] Further studies could explore the influence of temperature and solvent composition on the pKa values to provide an even more comprehensive physicochemical profile of this intriguing molecule.

References

- Creative Bioarray.

- Klok, A., et al. (2020).

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8902, Dipropylamine.

- Chemagination.

- Encyclopædia Britannica. (2023). Carboxylic acid.

- ResearchGate.

- OrgoSolver. Acid–Base Properties of Carboxylic Acids.

- Química Organica.org. Acidity and Basicity of Carboxylic Acids.

- Chemistry Steps. Basicity of Amines.

- ULM.

- ChemicalBook. Dipropylamine | 142-84-7.

- Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa)

- Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds.

- FooDB. Showing Compound Di-N-propylamine (FDB003929).

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace.

- Indian Journal of Pharmaceutical Education and Research.

- ULM.

- Infinity Learn.

- ChemBK. Di-n-propylamine.

- ChemicalBook. N,N-Dipropyl-1-propanamine | 102-69-2.

- Filo.

- YouTube. CHEM 2325 Module 22: Basicity of Carboxylic Acids.

- Pharmapproach.

- Chemistry Stack Exchange.

- PASCO.

- Pharmaffiliates. Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)

- PharmaCompass.com. [2-nitro-6-(2-dipropylamino-ethyl)-phenyl]-acetic acid hydrochloride.

- Pharmaffili

- Google Patents.

- LGC Standards. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride.

- precisionFDA. 2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 156613200, 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid.

- CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

- ChemSynthesis. 2-amino-2-phenylacetic acid - 2835-06-5.

- Pharmaffiliates. 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dipropylamine | 142-84-7 [chemicalbook.com]

- 7. Showing Compound Di-N-propylamine (FDB003929) - FooDB [foodb.ca]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The decreasing order of basicity of following aniline derivatives is [infinitylearn.com]

- 11. The decreasing order of basicity of the following aniline derivative :- .. [askfilo.com]

- 12. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 13. orgosolver.com [orgosolver.com]

- 14. Acidity and Basicity of Carboxylic Acids [quimicaorganica.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. scispace.com [scispace.com]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. ishigirl.tripod.com [ishigirl.tripod.com]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijper.org [ijper.org]

- 26. pharmaguru.co [pharmaguru.co]

A Hypothetical Mechanistic Framework for 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Disclaimer: The compound "2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid" is not a well-characterized agent in publicly available scientific literature. As such, this document presents a hypothetical mechanism of action derived from a structural and pharmacophoric analysis of its constituent chemical moieties. The proposed pathways and experimental protocols are based on the activities of structurally analogous, well-studied compounds and serve as a predictive guide for potential research, not as a statement of established fact.

| Executive Summary: A Molecule of Duality

The chemical structure of this compound presents a fascinating duality. It combines the core scaffold of a phenylacetic acid derivative, common to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a dipropylaminoethyl side chain, a classic pharmacophore found in dopamine receptor agonists. This unique combination suggests a potential dual-action profile: a peripherally-acting anti-inflammatory agent and a centrally-acting neuromodulator. This guide will dissect these potential mechanisms, proposing testable hypotheses and outlining the experimental workflows required to validate them.

| Structural Analysis and Pharmacophore Deconstruction

To predict the biological activity of this molecule, we must first deconstruct it into its key functional components, or pharmacophores.

-

Pharmacophore A: The Phenylacetic Acid Core: This group is structurally analogous to NSAIDs like diclofenac. The primary hypothesis is that this moiety enables the molecule to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

-

Pharmacophore B: The Dipropylaminoethyl Side Chain: This N,N-dipropyl-substituted ethylamine is a hallmark of dopamine D2/D3 receptor agonists, such as ropinirole and pramipexole. This suggests a potential interaction with the dopaminergic system in the central nervous system (CNS).

-

Pharmacophore C: The Ortho-Amino Group: The aniline-like amino group positioned ortho to the acetic acid side chain can influence the electronic properties and conformation of the entire molecule, potentially modulating its binding affinity and selectivity for its targets.

Below is a diagram illustrating this pharmacophoric breakdown.

Caption: Pharmacophoric deconstruction and hypothesized targets.

| Proposed Mechanism I: Anti-Inflammatory Action via COX Inhibition

| Theoretical Pathway

The phenylacetic acid moiety strongly suggests an interaction with cyclooxygenase (COX) enzymes. These enzymes, existing as isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. We hypothesize that this compound acts as a competitive inhibitor at the arachidonic acid binding site within the COX enzyme channel.

The proposed signaling pathway is visualized below.

Caption: Proposed mechanism of COX enzyme inhibition.

| Experimental Validation Protocol: Enzyme Inhibition Assay

To quantify the inhibitory potential of the compound against COX-1 and COX-2, a cell-free enzymatic assay is the gold standard.

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each COX isoform.

Methodology:

-

Reagent Preparation:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound stock solution (in DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).

-

Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add TMPD. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.

-

Measure the absorbance at 590 nm every minute for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Normalize the data to the vehicle control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

-

Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation:

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Test Compound | Experimental | Experimental | Calculated |

| Celecoxib (Control) | ~3000 | ~40 | ~75 |

| Ibuprofen (Control) | ~2500 | ~5000 | ~0.5 |

A low IC₅₀ value indicates high inhibitory potency. The selectivity index reveals whether the compound preferentially inhibits COX-1 or COX-2. A high index (>10) suggests COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

| Proposed Mechanism II: Neuromodulation via Dopamine Receptor Agonism

| Theoretical Pathway

The dipropylaminoethyl group is a strong indicator of activity at dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄). These are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels, GIRKs).

The proposed signaling cascade is outlined below.

Caption: Proposed Gαi/o-coupled dopamine receptor signaling.

| Experimental Validation Protocol: Radioligand Binding and Functional Assays

A two-step process is required: first, to confirm binding to the receptor, and second, to determine if that binding results in a functional response (agonism).

A. Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the test compound for dopamine D₂ and D₃ receptors.

Methodology:

-

Source: Use cell membranes prepared from HEK293 or CHO cells stably expressing human D₂ or D₃ receptors.

-

Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

-

Procedure (Competition Binding):

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand via rapid filtration over glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The resulting sigmoidal curve is used to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. cAMP Functional Assay

Objective: Determine the potency (EC₅₀) and efficacy of the compound as a functional agonist.

Methodology:

-

Cell Line: Use a cell line stably expressing the D₂ or D₃ receptor (e.g., CHO-K1).

-

Procedure:

-

Culture the cells in a 96-well plate.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

-

Simultaneously treat the cells with serial dilutions of the test compound or a known agonist (e.g., quinpirole).

-

Incubate for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The agonist effect is measured as a decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition of cAMP production versus the log concentration of the compound to determine the EC₅₀ (potency) and the maximal inhibition (efficacy) relative to a full agonist.

Data Interpretation:

| Parameter | Dopamine D₂ Receptor | Dopamine D₃ Receptor |

| Binding Ki (nM) | Experimental | Experimental |

| Functional EC₅₀ (nM) | Experimental | Experimental |

| Efficacy (% of Full Agonist) | Experimental | Experimental |

Low Ki and EC₅₀ values indicate high affinity and potency, respectively. Efficacy near 100% suggests a full agonist, while lower values indicate partial agonism. Comparing the values for D₂ and D₃ receptors will reveal any receptor selectivity.

| Synthesis and Concluding Remarks

The dual-pharmacophore structure of this compound posits it as a novel candidate for conditions where both inflammation and dopaminergic dysregulation are implicated, such as in certain neuroinflammatory disorders. The proposed experimental workflows provide a clear and robust path to validating these hypotheses. The initial and most critical step is to determine which, if any, of these mechanisms are dominant. It is entirely possible that the molecule is selective for one target class, or that it possesses a balanced activity profile. Furthermore, the ortho-amino group could introduce unique pharmacological properties not seen in its parent pharmacophores, such as altered blood-brain barrier permeability or metabolic stability, which warrant further investigation. This guide serves as the foundational blueprint for a comprehensive preclinical evaluation.

References

(Note: As the primary compound is not documented, these references support the mechanisms of the analogous pharmacophores discussed in this hypothetical guide.)

-

Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. Title: NSAIDs: Mechanism of Action, Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, URL: [Link]

-

Dopamine D2 Receptor Signaling. Title: Dopamine D2 Receptors, Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: [Link]

-

Pharmacology of Ropinirole. Title: Ropinirole, Source: PubChem, National Center for Biotechnology Information, URL: [Link]

-

cAMP Assay Principles. Title: cAMP Assays, Source: Cisbio, URL: [Link]

"biological activity of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"

An In-depth Technical Guide on the Biological Activity of Ropinirole, a Structurally Related Dopamine Agonist to 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the biological activity of Ropinirole, a non-ergoline dopamine agonist. The compound this compound is a structurally related entity, and while specific data on its activity is not widely available, the extensive characterization of Ropinirole offers profound insights into the potential pharmacological profile of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, pharmacodynamics, and key experimental protocols for evaluating the biological effects of Ropinirole and related compounds.

Introduction: The Dopaminergic System and Therapeutic Intervention

The dopaminergic system is a critical neuromodulatory system in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. A deficiency in dopamine is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1] Therapeutic strategies often focus on replenishing dopamine levels or mimicking its effects at postsynaptic receptors. Ropinirole, sold under the brand name Requip among others, is a dopamine agonist that effectively mimics the action of endogenous dopamine, thereby alleviating the symptoms associated with dopaminergic dysfunction.[2][3] It is used for the treatment of Parkinson's disease and restless legs syndrome.[4]

Mechanism of Action: A High-Affinity Dopamine Receptor Agonist

Ropinirole functions as a potent agonist at dopamine D2-like receptors, with a particularly high affinity for the D2, D3, and D4 subtypes.[1][2] Its therapeutic effects in Parkinson's disease are believed to be a result of stimulating these receptors in the striatum, a key brain region for motor control.[1][5] By activating these G protein-coupled receptors (GPCRs), Ropinirole compensates for the diminished dopamine levels characteristic of PD.[1]

The binding affinity of Ropinirole for various dopamine receptor subtypes has been quantified, demonstrating its selectivity. It has the highest affinity for D3 receptors, which are concentrated in the limbic areas of the brain, potentially contributing to some of its neuropsychiatric effects.[2][6]

Receptor Binding Profile

The selectivity of a compound for its target receptors is a crucial determinant of its efficacy and side-effect profile. The binding affinities (Ki) of Ropinirole are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| D2 | 3.7 |

| D3 | 2.9 |

| D4 | 7.8 |

| D1 | >10,000 |

| D5 | >10,000 |

| 5-HT1 | No significant affinity |

| 5-HT2 | Weak activity |

| α1-adrenoceptors | No significant affinity |

| α2-adrenoceptors | Weak activity |

| β-adrenoceptors | No significant affinity |

| GABA | No significant affinity |

| mAChRs | No significant affinity |

| (Data sourced from multiple studies)[2] |

Signaling Pathways of D2-like Receptor Activation

Activation of D2-like dopamine receptors by Ropinirole initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the Gi/o class of G proteins.[7] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Beyond the canonical G-protein pathway, D2 receptor activation can also trigger β-arrestin-dependent signaling, which is a G protein-independent pathway.[7][9] This "biased agonism" can lead to a distinct set of cellular responses and may contribute to both the therapeutic effects and potential side effects of the drug.

Caption: Dopamine D2 Receptor Signaling Pathways Activated by Ropinirole.

Experimental Protocols for Biological Characterization

A thorough understanding of a compound's biological activity requires a suite of in vitro and in vivo assays. The following protocols are standard methodologies for characterizing dopamine agonists like Ropinirole.

In Vitro Assays

Objective: To determine the affinity and selectivity of the test compound for dopamine receptor subtypes.

Methodology:

-

Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).[7]

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors through centrifugation.

-

Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the test compound.

-

Separation and Detection: Separate bound from unbound radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Objective: To measure the functional consequence of Gi/o pathway activation by the test compound.[7]

Methodology:

-

Cell Culture and Plating: Culture cells expressing the dopamine D2 receptor in 96- or 384-well plates.[7]

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.

-

Compound Treatment: Add varying concentrations of the test compound to the cells.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value (concentration of the compound that produces 50% of the maximal inhibitory effect).

Sources

- 1. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

- 2. Ropinirole - Wikipedia [en.wikipedia.org]

- 3. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sterispharma.com [sterispharma.com]

- 6. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Key Precursor in the Synthesis of the Dopamine Agonist Ropinirole

Abstract: This technical guide provides a comprehensive review of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid, a critical synthetic intermediate in the manufacturing of Ropinirole. While not a pharmacologically active agent itself, its molecular architecture is purpose-built for efficient conversion into the potent non-ergoline dopamine agonist. This document elucidates its chemical synthesis, its pivotal role in the formation of Ropinirole's indolone core, and the pharmacological mechanism of the resulting therapeutic agent. We will explore the causality behind the synthetic strategy, provide detailed experimental protocols, and contextualize the compound's importance within the broader field of neuropharmacology and drug development for conditions such as Parkinson's disease and Restless Legs Syndrome.

Introduction: The Unseen Architect of a Dopamine Agonist

In the landscape of pharmaceutical chemistry, the final active pharmaceutical ingredient (API) often overshadows the elegant and critical chemistry of its precursors. This compound is a prime example of such a molecule. While its name does not appear on prescription labels, it represents the penultimate step in the synthesis of Ropinirole, a widely used non-ergoline dopamine agonist.[1] Ropinirole is a cornerstone therapy for the symptomatic treatment of idiopathic Parkinson's disease and Restless Legs Syndrome (RLS).[1][2]

The structural features of this compound—a primary aromatic amine ortho to an acetic acid moiety—are specifically designed for a crucial intramolecular cyclization. This reaction, a lactamization, forges the 2-indolone heterocyclic core that is essential for Ropinirole's biological activity.[1] Understanding this precursor is, therefore, essential to understanding the manufacturing, purity, and chemical lineage of Ropinirole. This guide will deconstruct the synthesis and utility of this key intermediate, providing researchers and drug development professionals with a detailed perspective on its scientific significance.

Chemical Profile and Synthesis

The primary importance of this compound lies in its synthetic utility. Its preparation is a key step in a multi-stage process designed to construct the Ropinirole molecule efficiently.

Synthetic Pathway Overview

The synthesis originates from precursors like 2-methyl-3-nitrophenylacetic acid and culminates in the target amino acid via the reduction of its direct nitro-analog, 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid.[1][3][4] The choice to carry the nitro group through several synthetic steps is a strategic one; it is a stable and unreactive placeholder for the amine, which, if present earlier, could interfere with other reactions. The final reduction and spontaneous cyclization is an elegant and efficient endgame.

The general workflow is as follows:

-

Side-Chain Construction: A dipropylaminoethyl side chain is attached to a nitrophenyl core.

-

Nitro Group Reduction: The nitro group is reduced to a primary amine. This is the step that forms the title compound.

-

Lactamization: The newly formed amine attacks the carboxylic acid group, undergoing an intramolecular condensation to form the five-membered lactam ring of Ropinirole.[1]

The diagram below illustrates this critical part of the synthetic journey.

Figure 1: Key synthetic transformations leading to Ropinirole.

The Pharmacological Context: Enabling Dopamine D2/D3 Receptor Agonism

While this compound is not designed to interact with biological targets, its structure is the key that unlocks the therapeutic activity of Ropinirole. The final cyclization step creates a rigid, bicyclic scaffold that correctly positions the dipropylaminoethyl pharmacophore for potent and selective interaction with dopamine receptors.

Mechanism of Action of Ropinirole

Ropinirole functions as a potent agonist with a high affinity for dopamine D2 and D3 receptors, which are abundant in the nigrostriatal pathway of the brain.[5] In Parkinson's disease, the degeneration of dopaminergic neurons in this region leads to a deficiency of dopamine, causing motor symptoms like tremors, rigidity, and bradykinesia. Ropinirole directly stimulates these postsynaptic D2/D3 receptors, mimicking the effect of endogenous dopamine and thereby alleviating motor deficits.[2][5]

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o subunit. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs). This signaling cascade ultimately reduces neuronal excitability.

Figure 2: Simplified D2 receptor signaling pathway activated by Ropinirole.

Physicochemical and Analytical Data

Direct, empirically determined physicochemical data for this compound is not widely published. However, its properties can be reliably inferred from its structure and from data available for its immediate precursor and final product.

| Property | 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid | This compound | Ropinirole[1] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | C₁₆H₂₆N₂O₂ | C₁₆H₂₄N₂O |

| Molecular Weight | 308.37 g/mol | 278.39 g/mol | 260.37 g/mol |

| CAS Number | 91374-25-3 (HCl salt)[3] | 920755-10-8[6] | 91374-21-9 |

| Key Structural Feature | Nitro-phenylacetic acid | Amino-phenylacetic acid | 2-Indolone (Lactam) |

| Role | Synthetic Precursor | Direct Precursor/Intermediate | Active Pharmaceutical Ingredient |

Key Experimental Protocol: Synthesis of Ropinirole via Reductive Cyclization

The conversion of the nitro-precursor to Ropinirole is the most critical phase of the synthesis. The following protocol is a representative procedure derived from established chemical principles and patent literature.[1]

Objective: To synthesize Ropinirole from 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid via in situ formation of this compound.

Causality: This one-pot reaction is highly efficient. Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups. Under neutral or slightly acidic conditions, the resulting primary amine is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on the carboxylic acid, driving the formation of the thermodynamically stable five-membered lactam ring and eliminating a molecule of water.

Materials:

-

2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride (1.0 eq)

-

Palladium on Carbon (Pd/C), 5-10% w/w (catalytic amount, e.g., 0.05 eq)

-

Methanol or Ethanol (solvent)

-

Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Setup: A round-bottom flask or hydrogenation vessel is charged with 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride and the solvent (e.g., methanol).

-

Inerting: The vessel is purged with an inert gas (N₂ or Ar) to remove all oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: The Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically at 1-3 atm pressure). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Upon completion, the reaction mixture is carefully purged again with inert gas. The solid Pd/C catalyst is removed by filtration through a pad of Celite®. The filter cake should be kept wet with solvent to prevent ignition upon contact with air.

-

Workup and Isolation: The filtrate, containing the Ropinirole product, is concentrated under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., isopropanol) to yield Ropinirole of high purity.[7]

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While devoid of intrinsic therapeutic properties, its existence is a critical link in the chain that delivers a life-altering medication to patients with neurological disorders. Its structure is a carefully crafted solution to the chemical problem of building the Ropinirole scaffold, demonstrating the strategic use of protecting groups (in the form of a nitro group) and the efficiency of intramolecular reactions.

Future research in this area will likely focus not on the compound itself, but on optimizing its synthesis. The development of more sustainable catalysts, greener solvents, or continuous flow processes for the reductive cyclization step could further enhance the efficiency and environmental footprint of Ropinirole manufacturing. As such, the study of this "unseen architect" remains a relevant and important aspect of pharmaceutical process chemistry.

References

-

ResearchGate. Synthesis and SAR study of a novel series of dopamine receptor agonists. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism. Available from: [Link]

-

PubMed. Design and Synthesis of Dopaminergic Agonists. Available from: [Link]

-

National Center for Biotechnology Information. Dopamine Agonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available from: [Link]

-

Pharmaffiliates. Ropinirole-impurities. Available from: [Link]

-

Pharmaffiliates. Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Available from: [Link]

-

Global Substance Registration System. 2-(2-(DIPROPYLAMINO)ETHYL)-6-NITROBENZENEACETIC ACID. Available from: [Link]

-

PubMed. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Available from: [Link]

- Google Patents. US20050192338A1 - Process for the preparation of Ropinirole.

-

Wikipedia. Dopamine agonist. Available from: [Link]

-

PubMed Central. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Available from: [Link]

-

National Center for Biotechnology Information. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available from: [Link]

-

PubMed. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5095, Ropinirole. Available from: [Link]

-

CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Available from: [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

-

PubMed. [PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES]. Available from: [Link]

-

Wikipedia. Wikipedia:Requested articles/Natural sciences/Chemistry. Available from: [Link]

-

Manus Aktteva Biopharma LLP. Intermediates of Ropinirole hydrochloride | Manufacturers. Available from: [Link]

-

ChemSynthesis. 2-amino-2-phenylacetic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71751845, Propylidene ropinirole. Available from: [Link]

Sources

- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 3. 2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride [lgcstandards.com]

- 4. 91374-25-3 CAS Manufactory [m.chemicalbook.com]

- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Characterization of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid: A Dopamine Receptor Agonist Candidate

Introduction: Unveiling the Dopaminergic Potential

This guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid. Chemical structure analysis and publicly available data on related compounds, such as its ethyl ester derivative which is a known impurity of Ropinirole, strongly suggest that this molecule is a potent dopamine D2/D3 receptor agonist. Ropinirole is a well-established non-ergoline agonist selective for the D2-like family of dopamine receptors, widely used in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Therefore, the primary objective of this in vitro testing cascade is to elucidate the pharmacological profile of this novel compound, focusing on its affinity, potency, and functional efficacy at D2-like dopamine receptors.

The following sections will detail a logical, stepwise approach to characterize this compound, beginning with primary binding assays to determine its receptor affinity profile, followed by functional assays to probe its efficacy in initiating downstream signaling cascades. Each experimental choice is rationalized to provide a comprehensive and trustworthy assessment of the compound's biological activity.

Part 1: Foundational Analysis - Receptor Affinity Profiling

The initial and most critical step in characterizing a novel ligand is to determine its binding affinity (Ki) for the intended target receptors. This is paramount to understanding the compound's potency and selectivity. For a putative D2/D3 agonist, a competitive radioligand binding assay is the gold standard.[3][4][5]

Causality Behind Experimental Choice: Why Radioligand Binding?

Radioligand binding assays directly measure the interaction of a compound with its receptor target.[6] By using a radiolabeled ligand with known high affinity for the receptor of interest, we can quantify the ability of our test compound to displace it. This provides a direct measure of the compound's affinity for the receptor's binding site. The choice of cell membranes expressing the target receptor ensures a high concentration of the receptor, leading to a robust and reproducible signal.[4]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors

1. Materials:

- Cell Membranes: Commercially available or in-house prepared membranes from CHO or HEK293 cells stably expressing human dopamine D2 (long isoform) or D3 receptors.[3]

- Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.

- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

- Filtration Apparatus: 96-well plate harvester with glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

- Scintillation Counter and Cocktail.

2. Procedure:

- In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and 50 µL of the radioligand solution (at a final concentration close to its Kd).

- Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 5-20 µg of protein per well).[4]

- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

- Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

- Wash the filters three to four times with ice-cold wash buffer.[4]

- Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Part 2: Functional Characterization - Assessing Agonist Efficacy

Once high affinity for D2/D3 receptors is confirmed, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? Given its structural similarity to Ropinirole, agonist activity is highly anticipated.[2] The primary signaling pathway for D2-like receptors is through coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Signaling Pathway of D2/D3 Receptors

Caption: Canonical Gi/o signaling pathway for D2/D3 dopamine receptors.

GTPγS Binding Assay: A Proximal Measure of G-Protein Activation

The GTPγS binding assay is a highly valued functional assay because it measures a very early event in the G-protein coupled receptor (GPCR) signaling cascade: the exchange of GDP for GTP on the Gα subunit.[9][10][11] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable signal directly proportional to G-protein activation.[12] This assay is particularly robust for Gi/o-coupled receptors and is excellent for differentiating between full and partial agonists.[9][10]

1. Materials:

- Cell Membranes: As described for the radioligand binding assay.

- Radioligand: [35S]GTPγS.

- Test Compound: Serial dilutions of this compound.

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

- GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.

- Non-specific Binding Control: A high concentration of unlabeled GTPγS.

- Filtration Apparatus and Scintillation Counter.

2. Procedure:

- In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), cell membranes (10-20 µg protein/well), and the test compound at various concentrations.

- Pre-incubate for 15-20 minutes at 30°C.

- Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

- Incubate for 30-60 minutes at 30°C.

- Terminate the reaction by rapid filtration through GF/B filters (note: do not pre-treat with PEI for this assay).[12]

- Wash the filters with ice-cold wash buffer.

- Measure radioactivity using a scintillation counter.

3. Data Analysis:

- Plot the stimulated binding (in cpm or fmol/mg protein) against the log concentration of the test compound.

- Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve. Efficacy is often expressed as a percentage of the stimulation achieved with a standard full agonist like dopamine.

cAMP Inhibition Assay: A Downstream Functional Readout

To confirm that G-protein activation leads to the expected downstream cellular response, a cAMP (cyclic adenosine monophosphate) inhibition assay is essential.[8][13] Since D2/D3 receptors are Gi/o-coupled, their activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin.[14]

1. Materials:

- Cell Line: CHO or HEK293 cells stably expressing the human D2 or D3 receptor.[8]

- Culture Medium: Standard medium (e.g., DMEM/F-12) with supplements.[8]

- Test Compound: Serial dilutions of this compound.

- Forskolin: To stimulate adenylyl cyclase.

- cAMP Assay Kit: A commercial kit, for example, a homogenous time-resolved fluorescence (HTRF) based kit, is recommended for high-throughput and sensitivity.[14][15] These kits typically contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

2. Procedure:

- Plate the cells in 96- or 384-well plates and grow to 80-90% confluency.[8]

- On the day of the assay, replace the culture medium with a stimulation buffer.

- Add the test compound at various concentrations and incubate for 15-30 minutes.

- Add forskolin (at a concentration that elicits ~80% of its maximal response, e.g., EC80) to all wells except the basal control.

- Incubate for a further 15-30 minutes.

- Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the HTRF kit. This involves adding the d2-labeled cAMP and the cryptate-labeled antibody and incubating before reading the plate on an HTRF-compatible reader.[15]

3. Data Analysis:

- The HTRF signal is inversely proportional to the amount of cAMP produced.[15]

- Plot the HTRF ratio against the log concentration of the test compound.

- Determine the IC50 of the compound for the inhibition of forskolin-stimulated cAMP production. This value represents the compound's potency in the functional assay.

Part 3: Advanced Characterization and Data Interpretation

Data Summary and Interpretation

To facilitate a clear understanding of the compound's pharmacological profile, the quantitative data from these assays should be summarized in a table.

| Assay Type | Receptor | Parameter | Value (Mean ± SEM) |

| Radioligand Binding | D2 | Ki (nM) | Experimental Value |

| D3 | Ki (nM) | Experimental Value | |

| GTPγS Binding | D2 | EC50 (nM) | Experimental Value |

| D2 | Emax (%) | Experimental Value | |

| D3 | EC50 (nM) | Experimental Value | |

| D3 | Emax (%) | Experimental Value | |

| cAMP Inhibition | D2 | IC50 (nM) | Experimental Value |

| D3 | IC50 (nM) | Experimental Value |

A potent D2/D3 agonist is expected to have low nanomolar Ki, EC50, and IC50 values. The Emax value from the GTPγS binding assay, relative to a full agonist, will classify it as a full or partial agonist.

Further Investigations: Selectivity and Off-Target Effects

To ensure the trustworthiness of the data and to build a comprehensive safety and efficacy profile, further studies are warranted:

-

Selectivity Panel: The compound should be tested in binding assays against a panel of other receptors, including other dopamine receptor subtypes (D1, D4, D5), serotonin receptors, adrenergic receptors, and muscarinic receptors to determine its selectivity.[1][16]

-

Functional Selectivity (Biased Agonism): D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin.[8][17] Assays to measure β-arrestin recruitment can reveal if the compound is a "biased agonist," preferentially activating one pathway over the other. This has significant implications for therapeutic effects versus side effects.

-

Neuronal Cell Models: To validate the findings in a more physiologically relevant context, functional assays can be repeated in neuronal cell lines such as SH-SY5Y (human neuroblastoma) or MN9D (mouse dopaminergic neuronal cells).[18][19][20][21]

Conclusion

This technical guide outlines a robust and scientifically rigorous approach to the in vitro characterization of this compound. By systematically evaluating its receptor binding affinity and functional efficacy through a cascade of validated assays, researchers can confidently determine its pharmacological profile as a potential dopamine D2/D3 receptor agonist. The causality-driven experimental design and self-validating protocols described herein provide a solid foundation for subsequent pre-clinical development.

References

-

Forskolin-free cAMP assay for Gi-coupled receptors. PubMed Central. Available at: [Link]

-

Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. Available at: [Link]

-

Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Available at: [Link]

-

Characterization of Mouse Striatal Precursor Cell Lines Expressing Functional Dopamine Receptors. PubMed Central. Available at: [Link]

-

cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

-

In vitro investigations of the antiparkinsonian drug ropinirol properties on muscarinic receptors: A possible link to in vivo side effects. Neurology Conferences 2024. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

-

GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

-

Ropinirole for the treatment of restless legs syndrome. PubMed Central. Available at: [Link]

-

cAMPNOMAD D1 Dopamine Receptor Cell Line. Innoprot. Available at: [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

-

GTP binding assay. Revvity. Available at: [Link]

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Pramipexole Reduces Reactive Oxygen Species Production in Vivo and in Vitro and Inhibits the Mitochondrial Permeability Transition Produced by the Parkinsonian Neurotoxin Methylpyridinium Ion. PubMed. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

-

In vitro and in vivo Evaluation of Pramipexole HCl Mucoadhesive Microspheres. SciSpace. Available at: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available at: [Link]

-

Full article: Development and in vitro safety evaluation of pramipexole-loaded hollow mesoporous silica (HMS) particles. Taylor & Francis Online. Available at: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

-

Pramipexole Reduces Reactive Oxygen Species Production In Vivo and In Vitro and Inhibits the Mitochondrial Permeability Transition Produced by the Parkinsonian Neurotoxin Methylpyridinium Ion. Semantic Scholar. Available at: [Link]

-

D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]

-

(PDF) In vitro and in vivo Evaluation of Pramipexole HCl Mucoadhesive Microspheres. ResearchGate. Available at: [Link]

-

Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. PubMed. Available at: [Link]

-

MN9D Mouse Dopaminergic Neuronal Cell Line. Merck Millipore. Available at: [Link]

-

Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. Available at: [Link]

-

Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. PubMed Central. Available at: [Link]

-

Immortalized Murine Striatal Neuronal Cell Lines Expressing Dopamine Receptors and Cholinergic Properties. ResearchGate. Available at: [Link]

-

Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their. Semantic Scholar. Available at: [Link]

-

Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson's treatment. Semantic Scholar. Available at: [Link]

-

Clinical Observation of Ropinirole Hydrochloride in the Treatment of Parkinson's Disease. PubMed Central. Available at: [Link]

-

Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects. ACS Publications. Available at: [Link]

-

Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PubMed Central. Available at: [Link]

- Process for the preparation of Ropinirole. Google Patents.

-

Ropinirole-impurities. Pharmaffiliates. Available at: [Link]

-

Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. Available at: [Link]

-

SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]

-

2-(2-(DIPROPYLAMINO)ETHYL)-6-NITROBENZENEACETIC ACID. Gsrs. Available at: [Link]

-

[PHARMACODYNAMIC PROPERTIES OF 2,2-DIPROPYLACETIC ACID. 2D REPORT ON ITS ANTI-EPILEPTIC PROPERTIES]. PubMed. Available at: [Link]

Sources

- 1. neurology.magnusconferences.com [neurology.magnusconferences.com]

- 2. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pramipexole Reduces Reactive Oxygen Species Production In Vivo and In Vitro and Inhibits the Mitochondrial Permeability Transition Produced by the Parkinsonian Neurotoxin Methylpyridinium Ion | Semantic Scholar [semanticscholar.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

"physicochemical properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, this compound. As a molecule possessing structural motifs common in active pharmaceutical ingredients (APIs), particularly its relation to synthetic precursors for dopamine agonists, a thorough understanding of its characteristics is paramount for any drug development campaign. This document moves beyond a simple recitation of data, offering a strategic framework for both predicting and empirically determining its ionization constant (pKa), lipophilicity (logP/logD), solubility, and chemical stability. Detailed, field-tested experimental protocols are provided, underpinned by an explanatory narrative that clarifies the causal links between molecular structure, experimental design, and the resulting data's impact on pharmacokinetic and pharmacodynamic outcomes. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge required to advance this, or structurally similar, compounds through the development pipeline.

Molecular Identity and Structural Overview

The subject of this guide, this compound, is a complex molecule featuring multiple functional groups that dictate its chemical behavior. Its structure suggests it may serve as a key intermediate in the synthesis of pharmaceutical agents, such as Ropinirole, based on the presence of the dipropylaminoethyl phenyl moiety.[1][2][3] The primary task in early-phase development is to build a robust profile of its intrinsic properties.

Table 1: Predicted Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀N₂O₂ | Calculated |

| Molecular Weight | 306.44 g/mol | Calculated |

| Canonical SMILES | CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O | Predicted |

| InChI Key | (Predicted) | N/A |

| Predicted logP | 3.5 - 4.5 | Based on structural analogues[4][5] |

| Predicted pKa (Acidic) | ~4.0 (Carboxylic Acid) | Chemical Principles |

| Predicted pKa (Basic) | ~4.5 (Aromatic Amine), ~9.5 (Tertiary Amine) | Chemical Principles |

Note: Predicted values are estimations based on chemical principles and data from structurally related compounds. They must be confirmed experimentally.

Ionization State (pKa): The Master Variable of Physiological Behavior

The ionization constant, or pKa, is arguably the most critical physicochemical parameter as it governs a molecule's charge state in different pH environments, directly influencing solubility, permeability, and receptor binding. This compound is amphoteric, possessing one acidic and two basic centers:

-

Carboxylic Acid (-COOH): Expected to have a pKa around 4.0, typical for a phenylacetic acid derivative.[5][6]

-

Primary Aromatic Amine (-NH₂): Expected to be weakly basic, with a pKa around 4.5.

-

Tertiary Aliphatic Amine (-N(CH₂CH₂CH₃)₂): Expected to be the most basic site, with a pKa around 9.5.

The interplay of these three pKa values means the molecule's net charge will transition from cationic at low pH, to zwitterionic/neutral in the mid-pH range, and finally to anionic at high pH. Understanding these transition points is essential for predicting its behavior in the gastrointestinal tract and bloodstream.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and low cost.[7][8]

Objective: To determine the pKa values of the acidic and basic functional groups by monitoring pH changes upon titration with a strong acid and base.

Methodology:

-

Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Acidification: Titrate the solution with a standardized solution of 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

-

Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the titration curve). Use the first or second derivative of the plot to precisely identify the equivalence points.

Workflow for pKa Determination

Caption: Workflow for determining pKa values via potentiometric titration.

Lipophilicity (logP and logD): A Predictor of Membrane Permeability

Lipophilicity describes the partitioning of a compound between a lipid and an aqueous phase and is a key determinant of its ability to cross biological membranes.

-

logP: The partition coefficient of the neutral, un-ionized form of the molecule.

-

logD: The distribution coefficient, which represents the partitioning of all species (ionized and un-ionized) at a specific pH. For an ionizable molecule like this one, logD is the more physiologically relevant parameter.

Experimental Protocol: logP/logD Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for logP measurement, directly quantifying the compound's concentration in two immiscible phases.[9][10]

Objective: To measure the partition coefficient between n-octanol and a series of aqueous buffers at different pH values.

Methodology:

-

System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 2.0, 7.4, 10.0) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.

-

Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the corresponding pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely. Emulsion formation can be an issue for some compounds.[10]

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

logP or logD is the base-10 logarithm of P.

-

Relationship between pH, pKa, and logD

The logD of the compound is intrinsically linked to its pKa values and the pH of the medium. As the pH changes, the dominant ionic species changes, drastically altering the molecule's partitioning behavior.

Caption: The influence of pH and pKa on the molecule's charge and logD.

Chemical Stability Profile

Assessing the intrinsic chemical stability of a drug candidate is crucial to ensure its integrity during storage and administration, and to identify potential degradation pathways that could lead to loss of potency or formation of toxic impurities. The primary aromatic amine in the structure is a potential liability for oxidative degradation.[11][12] Furthermore, primary aromatic amines can exhibit instability in acidic solutions.[13][14][15]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways by subjecting the compound to accelerated stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound and solution at 60°C for 7 days.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for 24 hours.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze by a stability-indicating HPLC-UV/MS method.

-

Data Reporting: Calculate the percentage of the parent compound remaining and identify major degradants using mass spectrometry.

Table 2: Representative Data from a Forced Degradation Study

| Condition | Time | % Parent Remaining | Major Degradants |

| Control | 24 hr | 100% | None |

| 0.1 M HCl, 60°C | 24 hr | 95.2% | Minor peak at RRT 1.2 |

| 0.1 M NaOH, 60°C | 24 hr | 99.1% | None |

| 3% H₂O₂, RT | 24 hr | 78.5% | Major peak at RRT 0.8 (Possible N-oxide) |

| Light Exposure | 24 hr | 92.8% | Minor peaks observed |

Spectroscopic Characterization

A baseline spectroscopic profile is essential for structural confirmation and for use as a reference standard in future analytical methods.

-

UV-Visible Spectroscopy: The substituted phenyl ring acts as the primary chromophore. The λₘₐₓ is expected in the 250-290 nm range. Critically, the absorption spectrum is expected to be pH-dependent. Protonation of the amino groups will alter the electronic transitions, causing a potential bathochromic or hypsochromic shift, a phenomenon that can be exploited for pKa determination.[8][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide characteristic signals for the aromatic protons (δ 6.5-7.5 ppm), the methylene protons of the acetic acid and ethyl bridge, and the distinct signals for the n-propyl groups (triplet, sextet, triplet pattern).

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the acid (δ ~170-180 ppm).[6]

-

NMR can also be used to determine pKa by monitoring the chemical shifts of specific protons adjacent to the ionizable centers as a function of pH.[7][8]

-

Conclusion and Forward Outlook

This guide establishes a foundational understanding of the physicochemical properties of this compound. The molecule's amphoteric nature, with three distinct pKa values, dictates a complex, pH-dependent profile for both solubility and lipophilicity (logD). The presence of a primary aromatic amine flags oxidative degradation as a primary stability concern that must be carefully managed.

The experimental protocols detailed herein provide a clear path for the empirical determination of these critical parameters. The resulting data will be instrumental in guiding salt form selection, developing appropriate analytical methods, designing robust formulations, and building predictive models for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough characterization, as outlined, is a non-negotiable first step in de-risking this compound for further development.

References

- Ivanovska, A., & Stafilov, T. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences.

- Klitgaard, J., et al. (2008). Determination of pKa Values by Liquid Chromatography.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Singha, S. (2015).

- Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific Technical Note.

- Li, K., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.

- He, Y., & Liu, H. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research.